1-ethyl-5-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-ethyl-5-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the alkylation of 1-ethyl-5-methyl-1H-pyrazole with 1-propyl-1H-pyrazol-5-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-methyl-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
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Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-ethyl-5-methyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C13H21N5/c1-4-8-18-12(6-7-15-18)9-14-13-10-16-17(5-2)11(13)3/h6-7,10,14H,4-5,8-9H2,1-3H3 |
InChI Key |
PHFBUGJRSWEZEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNC2=C(N(N=C2)CC)C |
Origin of Product |
United States |
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